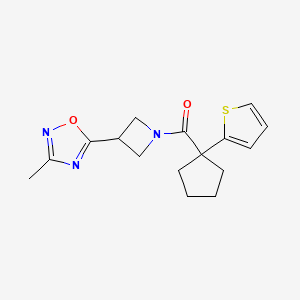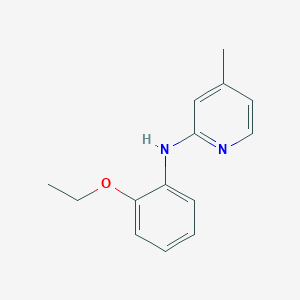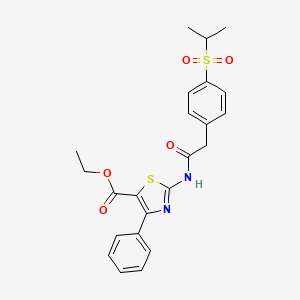
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Der 1,2,4-Oxadiazol-Rest in dieser Verbindung wurde auf seine antibakteriellen Eigenschaften untersucht. Studien haben gezeigt, dass Derivate des 1,2,4-Oxadiazols eine signifikante antibakterielle Aktivität gegen verschiedene Bakterienstämme aufweisen. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Mittel zur Bekämpfung resistenter bakterieller Infektionen .
Antifungalmittel
Forschungen haben gezeigt, dass Verbindungen, die den 1,2,4-Oxadiazolring enthalten, auch als wirksame Antimykotika wirken können. Diese Verbindungen wurden gegen verschiedene Pilzpathogene getestet und haben vielversprechende Ergebnisse bei der Hemmung des Pilzwachstums gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung von Antimykotika macht .
Antikrebsmittel
Die einzigartige Struktur von 1,2,4-Oxadiazol-Derivaten wurde auf Antikrebs-Eigenschaften untersucht. Diese Verbindungen haben die Fähigkeit gezeigt, das Wachstum von Krebszellen in vitro zu hemmen. Der Mechanismus beinhaltet oft die Induktion von Apoptose und die Hemmung der Zellproliferation, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet .
Entzündungshemmende Mittel
1,2,4-Oxadiazol-Derivate wurden auch auf ihre entzündungshemmenden Wirkungen untersucht. Diese Verbindungen können die Produktion von proinflammatorischen Zytokinen und Enzymen hemmen, die an der Entzündungsreaktion beteiligt sind. Dies macht sie zu potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen .
Antivirale Mittel
Das antivirale Potenzial von 1,2,4-Oxadiazol-Derivaten wurde untersucht, insbesondere gegen Viren wie HIV und Influenza. Diese Verbindungen können die Virusreplikation stören und die Aktivität von viralen Enzymen hemmen, was sie zu vielversprechenden Kandidaten für die Entwicklung von antiviralen Medikamenten macht .
Landwirtschaftliche Anwendungen
Über medizinische Anwendungen hinaus wurden 1,2,4-Oxadiazol-Derivate in der Landwirtschaft als Pestizide eingesetzt. Sie zeigen Aktivität gegen eine Reihe von landwirtschaftlichen Schädlingen, darunter Nematoden und Pilze, und tragen dazu bei, Nutzpflanzen zu schützen und die landwirtschaftliche Produktivität zu verbessern .
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone in verschiedenen wissenschaftlichen Bereichen. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, fragen Sie uns einfach!
BMC Chemistry MDPI Pharmaceuticals BMC Chemistry MDPI Molecules Springer BMC Chemistry
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-14(21-18-11)12-9-19(10-12)15(20)16(6-2-3-7-16)13-5-4-8-22-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHFOHNOBODCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2534680.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)
![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)



![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide](/img/structure/B2534693.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)

